molecular formula C12H15NO3 B11073688 1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one

1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one

Cat. No.: B11073688
M. Wt: 221.25 g/mol
InChI Key: MEQBDPDOAXFGKK-UHFFFAOYSA-N
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Description

1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of benzodioxins. These compounds are characterized by a dioxin ring fused to a benzene ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Propanone Moiety: This step involves the alkylation of the benzodioxin ring with a suitable propanone derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-2-one: Similar structure but with a different position of the ketone group.

Uniqueness

1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the amino group and the ketone group provides multiple sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(5-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H15NO3/c1-7(2)11(14)8-3-4-9-12(10(8)13)16-6-5-15-9/h3-4,7H,5-6,13H2,1-2H3

InChI Key

MEQBDPDOAXFGKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C2=C(C=C1)OCCO2)N

Origin of Product

United States

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